molecular formula C8H18OSi B14625464 Trimethylsilyloxycyclopentane CAS No. 56859-54-2

Trimethylsilyloxycyclopentane

Cat. No.: B14625464
CAS No.: 56859-54-2
M. Wt: 158.31 g/mol
InChI Key: OBVCVCYWTYHPPB-UHFFFAOYSA-N
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Description

Trimethylsilyloxycyclopentane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentane ring through an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in organic synthesis due to their unique chemical properties, such as increased volatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyloxycyclopentane can be synthesized through the reaction of cyclopentanol with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:

Cyclopentanol+Trimethylsilyl chlorideThis compound+Hydrogen chloride\text{Cyclopentanol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} Cyclopentanol+Trimethylsilyl chloride→this compound+Hydrogen chloride

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyloxycyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanone and trimethylsilanol.

    Reduction: It can be reduced to cyclopentanol and trimethylsilane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives.

Scientific Research Applications

Trimethylsilyloxycyclopentane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of trimethylsilyloxycyclopentane primarily involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyloxycyclohexane: Similar in structure but with a six-membered ring.

    Trimethylsilyloxycyclobutane: Contains a four-membered ring.

    Trimethylsilyloxycyclopropane: Features a three-membered ring.

Uniqueness

Trimethylsilyloxycyclopentane is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it particularly useful in organic synthesis as it can undergo a variety of chemical transformations while maintaining structural integrity.

Properties

CAS No.

56859-54-2

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

cyclopentyloxy(trimethyl)silane

InChI

InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3

InChI Key

OBVCVCYWTYHPPB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCC1

Origin of Product

United States

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